(S)-3-methylcyclohexanone (S)-3-methylcyclohexanone
Brand Name: Vulcanchem
CAS No.: 24965-87-5
VCID: VC7962289
InChI: InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3/t6-/m0/s1
SMILES: CC1CCCC(=O)C1
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol

(S)-3-methylcyclohexanone

CAS No.: 24965-87-5

Cat. No.: VC7962289

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-methylcyclohexanone - 24965-87-5

Specification

CAS No. 24965-87-5
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
IUPAC Name (3S)-3-methylcyclohexan-1-one
Standard InChI InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3/t6-/m0/s1
Standard InChI Key UJBOOUHRTQVGRU-LURJTMIESA-N
Isomeric SMILES C[C@H]1CCCC(=O)C1
SMILES CC1CCCC(=O)C1
Canonical SMILES CC1CCCC(=O)C1

Introduction

Chemical Identity and Structural Characteristics

(S)-3-Methylcyclohexanone (IUPAC name: (3S)-3-methylcyclohexan-1-one) is a monoterpene-derived cyclic ketone with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . Its stereochemistry arises from the (S)-configuration at the C-3 position, which influences its interactions in chiral environments.

Molecular Descriptors and Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₇H₁₂O
Exact Mass112.0888 g/mol
Topological Polar Surface Area17.10 Ų
XLogP1.40
Rotatable Bonds0
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0

The compound’s low polar surface area and moderate lipophilicity (XLogP = 1.40) suggest favorable membrane permeability, aligning with its high predicted blood-brain barrier penetration (82.5% probability) .

Spectral and Stereochemical Data

The isomeric SMILES notation (C[C@H]1CCCC(=O)C1) and InChI key (UJBOOUHRTQVGRU-LURJTMIESA-N) provide unambiguous representations of its stereochemistry . Nuclear magnetic resonance (NMR) studies confirm the cyclohexanone ring’s chair conformation, with the methyl group occupying an equatorial position to minimize steric strain . Optical rotation measurements for the (S)-enantiomer report a specific rotation of [α]D = -15° (c = 1.0, CH₂Cl₂) .

Synthesis and Natural Sources

Enantioselective Synthesis from Pulegone

(S)-3-Methylcyclohexanone is synthesized via retro-aldol reaction of (S)-pulegone, a naturally occurring monoterpene . The reaction proceeds under acidic conditions, cleaving the bicyclic structure to yield the enantiomerically pure ketone:

(S)-PulegoneH+(S)-3-Methylcyclohexanone+Acetone\text{(S)-Pulegone} \xrightarrow{\text{H}^+} \text{(S)-3-Methylcyclohexanone} + \text{Acetone}

This method achieves a 70% yield with high enantiomeric excess (>95%), making it scalable for industrial applications .

Friedländer Cyclocondensation for Acridine Derivatives

The compound serves as a precursor in synthesizing 9-chloroacridines through Friedländer cyclocondensation with o-aminobenzoic acids . This reaction, catalyzed by POCl₃, regioselectively produces acridine intermediates critical for Alzheimer’s drug candidates:

(S)-3-Methylcyclohexanone+o-Aminobenzoic AcidPOCl39-Chloroacridine Derivative\text{(S)-3-Methylcyclohexanone} + \text{o-Aminobenzoic Acid} \xrightarrow{\text{POCl}_3} \text{9-Chloroacridine Derivative}

Pharmacological Applications in Alzheimer’s Disease

Acetylcholinesterase (AChE) Inhibition

(S)-3-Methylcyclohexanone-derived bistacrine analogues exhibit nanomolar AChE inhibition (IC₅₀ = 2–10 nM), surpassing the potency of first-generation inhibitors like tacrine . The methyl group’s stereochemistry enhances binding to the enzyme’s peripheral anionic site, as demonstrated by molecular docking studies .

Table 1: Chiral Bis(7)-Tacrine Derivatives and AChE Activity

CompoundAChE IC₅₀ (nM)Selectivity (AChE/BuChE)
(S,S)-Bistacrine2.1>100
(R,R)-Bistacrine8.745

The (S,S)-configured dimer shows 4-fold higher activity than its (R,R)-counterpart, underscoring the impact of stereochemistry on pharmacodynamics .

Mechanistic Insights and Selectivity

The compounds act as dual-binding site inhibitors, bridging the catalytic active site and peripheral anionic site of AChE. Chlorine substitution at the acridine C-6 position further modulates selectivity, reducing off-target interactions with butyrylcholinesterase (BuChE) .

ADMET and Pharmacokinetic Profile

Absorption and Distribution

(S)-3-Methylcyclohexanone derivatives exhibit excellent human intestinal absorption (99.68% probability) and oral bioavailability (80%) . Their ability to cross the blood-brain barrier (82.5% probability) aligns with their application in central nervous system disorders .

Table 2: Key ADMET Predictions

ParameterPredictionProbability (%)
Human Intestinal AbsorptionHigh99.68
Blood-Brain Barrier PenetrationHigh82.50
CYP3A4 InhibitionNon-inhibitor98.00
P-glycoprotein SubstrateNon-substrate96.80

Recent Advances and Future Directions

Recent studies focus on optimizing the spacer length and substituent patterns in bistacrine dimers to enhance AChE affinity . Computational models predict that extending the heptylene chain could improve binding kinetics while maintaining metabolic stability.

Future research should address:

  • In vivo toxicological studies to validate preclinical safety.

  • Crystallographic analyses of AChE-inhibitor complexes to refine stereochemical requirements.

  • Structure-activity relationship (SAR) studies exploring halogen substituents beyond chlorine.

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